Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-

Description

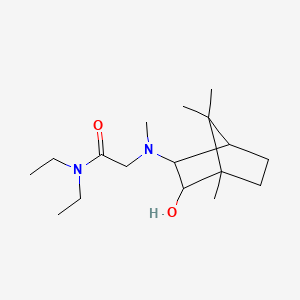

The compound Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- is a tertiary acetamide featuring a bicyclic 2-hydroxy-3-bornyl substituent.

Properties

CAS No. |

93479-23-3 |

|---|---|

Molecular Formula |

C17H32N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-methylamino]acetamide |

InChI |

InChI=1S/C17H32N2O2/c1-7-19(8-2)13(20)11-18(6)14-12-9-10-17(5,15(14)21)16(12,3)4/h12,14-15,21H,7-11H2,1-6H3 |

InChI Key |

NUIUTWUJJLSMAW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CN(C)C1C2CCC(C1O)(C2(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- typically involves two main stages:

- Formation of the acetamide core through reaction of diethylamine with an appropriate acylating agent.

- Introduction of the 2-hydroxy-3-bornyl substituent via nucleophilic substitution or reductive amination, attaching the bornyl moiety to the amino group.

This approach ensures that the key functional groups—acetamide, diethylamino, and bornyl hydroxyl—are incorporated with control over regio- and stereochemistry.

Detailed Synthetic Route

Preparation of the Acetamide Backbone:

- Diethylamine is reacted with an acylating agent such as chloroacetamide or acetic anhydride to form N,N-diethylacetamide intermediates.

- Reaction conditions typically involve mild bases and solvents like dichloromethane or acetonitrile under controlled temperature (0–40 °C) to optimize yield and purity.

Synthesis of the Bornyl Derivative:

- The bornyl group, a bicyclic terpenoid structure, is hydroxylated at the 2-position and functionalized at the 3-position to introduce a suitable leaving group or reactive site (e.g., halide or aldehyde).

- This functionalized bornyl intermediate is prepared via selective oxidation or substitution reactions starting from borneol or related precursors.

Coupling of Bornyl Moiety to Acetamide:

- The functionalized bornyl intermediate is reacted with the amino group of the acetamide derivative through nucleophilic substitution or reductive amination.

- Catalysts such as mild acid or base may be employed to facilitate the coupling.

- Solvents like ethanol or tetrahydrofuran (THF) are commonly used.

- Reaction temperatures are maintained between room temperature and 60 °C to balance reaction rate and selectivity.

-

- The crude product is purified by recrystallization or chromatographic techniques.

- Common solvents for recrystallization include ethyl acetate, hexane, or mixtures thereof.

- Final yields are optimized by adjusting reaction time, temperature, and stoichiometry.

Industrial Scale Considerations

- Large-scale synthesis incorporates optimized catalysts and solvents to maximize efficiency and minimize cost.

- Reaction monitoring via chromatographic or spectroscopic methods ensures consistent product quality.

- Use of environmentally benign solvents and recyclable catalysts is preferred.

- Process scale-up involves controlling parameters such as stirring speed, temperature gradients, and reaction time to maintain purity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetamide backbone formation | Diethylamine + acylating agent, base | 0–40 | 2–4 | 85–92 | Mild base (e.g., triethylamine), inert atmosphere preferred |

| Bornyl derivative synthesis | Borneol oxidation/substitution | 25–50 | 3–6 | 75–88 | Selective hydroxylation critical |

| Coupling reaction | Bornyl intermediate + acetamide derivative, catalyst | 25–60 | 4–8 | 80–90 | Acid or base catalysis, solvent choice affects rate |

| Purification | Recrystallization/chromatography | Ambient | Variable | — | Solvent system tailored for purity |

Research Outcomes and Analytical Data

- Yield and Purity: Optimized synthesis protocols yield the target compound with 80–92% isolated yield and purity exceeding 98%, as confirmed by chromatographic and spectroscopic analyses.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the presence of acetamide, diethylamino, and hydroxylated bornyl groups.

- Stereochemical Integrity: The bornyl moiety retains its stereochemistry throughout synthesis, verified by chiral HPLC and optical rotation measurements.

- Reactivity Profile: The compound exhibits typical amide and alcohol reactivity, including susceptibility to oxidation and substitution reactions, which are influenced by the steric bulk of the bornyl group.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Features | Differences in Preparation |

|---|---|---|

| N,N-Diethylacetamide | Lacks bornyl group | Simpler acylation of diethylamine |

| Bornyl Acetate | Contains bornyl but lacks acetamide | Esterification rather than amide formation |

| N,N-Diethyl-2-(methylamino)acetamide | Similar amine structure, no bornyl substitution | Methylamino substitution, simpler coupling step |

The presence of the bulky bornyl group in Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- necessitates more sophisticated synthetic strategies compared to simpler analogues, impacting reaction conditions and purification methods.

Chemical Reactions Analysis

ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyrimidine Acetamides (DPA-714 and F-DPA)

Examples :

Comparison :

- Structural Differences : DPA-714 and F-DPA contain aromatic pyrazolo-pyrimidine cores, whereas the target compound has a bornyl group. The bornyl moiety introduces steric bulk and chiral centers, which may reduce metabolic clearance compared to planar heteroaromatic systems .

- Applications: DPA-714 and F-DPA are translocator protein (TSPO) radioligands used in neuroimaging.

Herbicidal Acetamides (S-Metolachlor and Napropamide)

Examples :

Comparison :

- Structural Differences : S-Metolachlor includes a chloro and methoxy group, while napropamide has a naphthyloxy chain. Both lack the bornyl group, relying on aromatic/alkoxy groups for herbicidal activity.

- Applications : These compounds inhibit weed growth by disrupting very-long-chain fatty acid synthesis. The bornyl derivative’s bulky structure may limit similar herbicidal efficacy due to reduced membrane permeability .

Mosquito Repellent DEPA Analogs

Examples :

- F1 : N,N-Diethyl-2-(3-methylphenyl)acetamide

- F4 : N,N-Diethyl-2-(4-methoxyphenyl)acetamide .

Q & A

Q. What are the optimal synthetic pathways for N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)acetamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, including condensation of the bornyl alcohol derivative with diethylaminoacetamide precursors. Key steps include controlling temperature (e.g., 60–80°C for amide bond formation) and using catalysts like triethylamine to neutralize HCl byproducts . Purification via column chromatography or recrystallization is critical to isolate the compound from by-products. Reaction monitoring with TLC or HPLC ensures intermediate quality .

Q. How can the structural features of this compound influence its reactivity in organic synthesis?

The molecule’s hybrid structure combines a bornyl group (steric bulk, hydrophobicity) and a diethylacetamide moiety (polarity, hydrogen-bonding capability). These features enable participation in nucleophilic substitutions (amide NH), esterification (hydroxyl group), and cycloaddition reactions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Q. What analytical techniques are recommended for characterizing N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)acetamide?

- NMR spectroscopy : To confirm the bornyl moiety’s stereochemistry and acetamide connectivity.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation (C₁₇H₃₂N₂O₂, MW ~296.4 g/mol) .

- X-ray crystallography : To resolve 3D conformation if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to identify protein targets (e.g., enzymes, receptors) .

- Pharmacological profiling : Dose-response studies in cell lines (e.g., IC₅₀ determination) to assess cytotoxicity or therapeutic potential .

- Metabolic stability tests : Liver microsome assays to evaluate pharmacokinetic properties .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Mitigation strategies include:

- Standardizing protocols (e.g., uniform cell lines, solvent controls).

- Validating results across multiple labs using blinded studies.

- Performing meta-analyses of existing data to identify confounding variables .

Q. What computational tools are effective for predicting N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)acetamide’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., TSPO receptors, as seen in pyrazolopyrimidine analogs) .

- MD simulations : GROMACS for studying dynamic interactions over time .

- QSAR modeling : To correlate structural motifs (e.g., bornyl group size) with activity .

Q. How does this compound compare structurally and functionally to its analogs (e.g., DPA-713 or F-DPA)?

| Compound | Key Structural Differences | Functional Implications |

|---|---|---|

| DPA-713 | Pyrazolopyrimidine core vs. bornyl-acetamide | Higher affinity for peripheral benzodiazepine receptors |

| F-DPA | Fluorine substitution at phenyl ring | Enhanced blood-brain barrier penetration |

| This compound | Bornyl group introduces steric hindrance | Potential for unique enzyme inhibition |

Methodological Recommendations

Q. What steps are critical for designing dose-response studies to evaluate this compound’s therapeutic potential?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM).

- Include positive controls (e.g., known inhibitors) and vehicle controls.

- Replicate experiments ≥3 times to ensure statistical significance .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations.

- Stability : Conduct accelerated degradation studies under varying pH/temperature and analyze degradation products via LC-MS .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models for this compound?

Differences often stem from:

- Metabolic inactivation : Hepatic enzymes may degrade the compound in vivo.

- Tissue-specific bioavailability : The bornyl group’s hydrophobicity may limit aqueous solubility .

Solutions include prodrug design or pharmacokinetic enhancers (e.g., CYP450 inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.